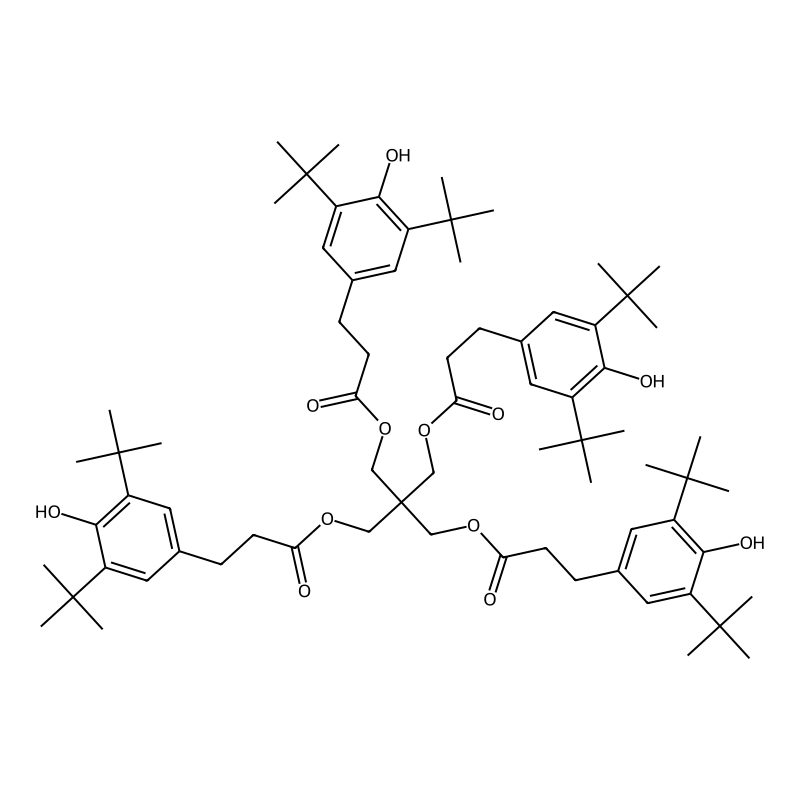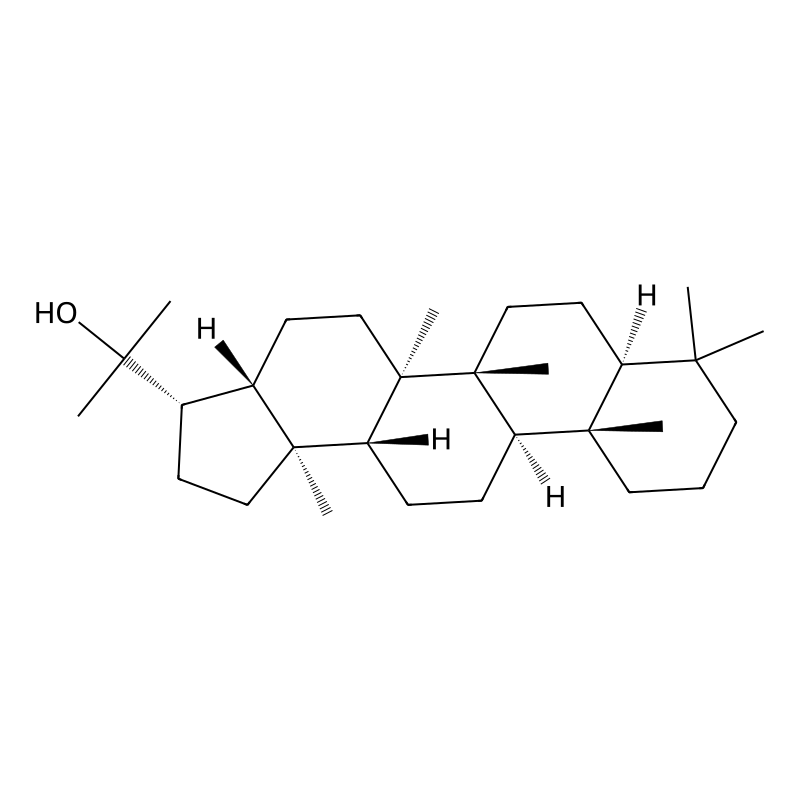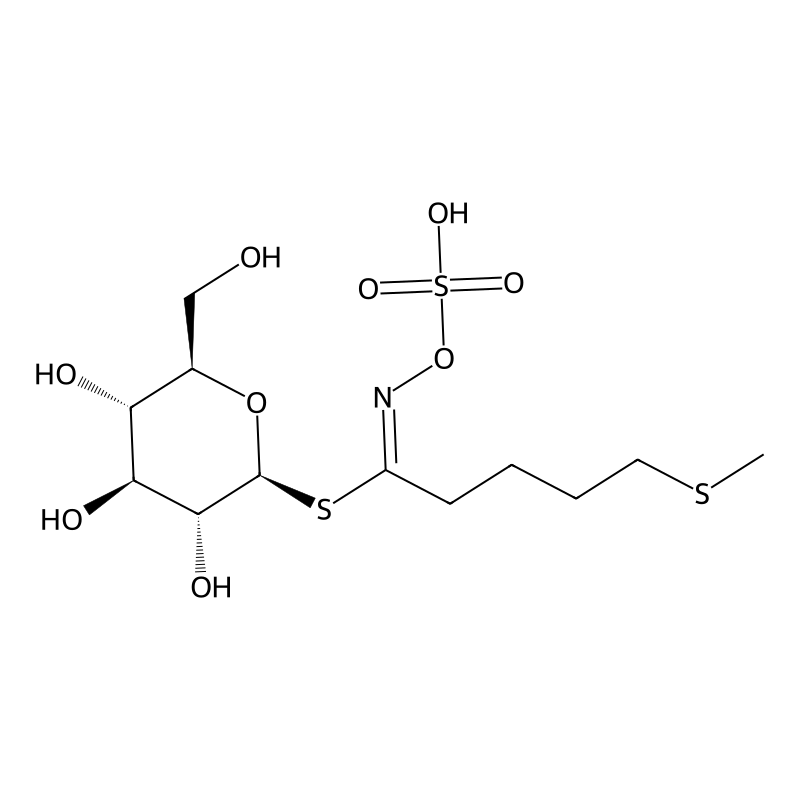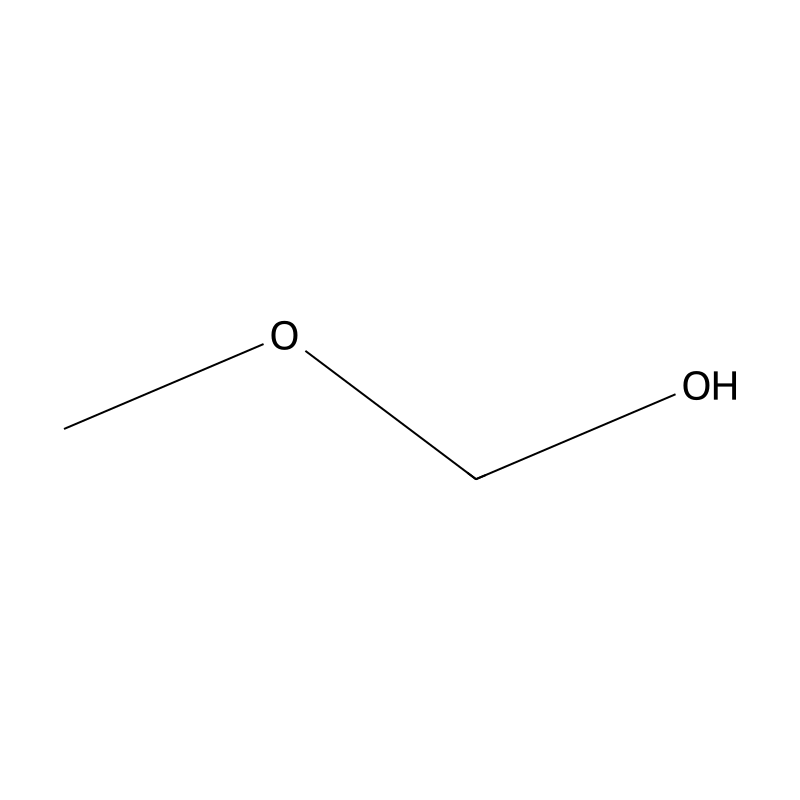Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Material Characterization
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also referred to as Irganox 1010 or pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)hydrocinnamate), is a well-characterized organic compound. Researchers can find detailed information on its structure, chemical formula (C73H108O12), and molecular weight (1177.63) in scientific databases [].
Antioxidant Properties
One of the primary areas of scientific research on Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) focuses on its antioxidant properties []. As an antioxidant, this compound helps prevent the degradation of polymers caused by oxidation. This makes it a valuable additive in plastics and other materials [].
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a synthetic antioxidant primarily used in stabilizing polymers like polyethylene and polypropylene. This compound features a pentaerythritol core connected to four sterically hindered phenolic groups, which significantly enhance its antioxidant properties. It is often referred to by its commercial name, Irganox 1010, and is characterized by its white to off-white solid form, typically appearing as a powder or granules .
The synthesis of pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) involves several steps:
- Base-Catalyzed Michael Addition: Methyl acrylate reacts with 2,6-di-tert-butylphenol to form butyl-phloretic ester.
- Transesterification: The butyl-phloretic ester undergoes high-temperature transesterification with pentaerythritol.
- Purification: The product may require purification to remove unreacted materials and byproducts.
This process highlights the importance of controlling reaction conditions to maximize yield and minimize impurities .
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) serves various critical roles in industrial applications:
- Polymer Stabilization: It is widely used as an antioxidant in polymers such as polyethylene and polypropylene.
- Radical Scavenger: Its ability to scavenge free radicals makes it valuable in formulations for construction foams, fibers, adhesives, and films .
- Food Packaging: Its antioxidant properties can also extend the shelf life of food products when used in packaging materials .
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) shares structural and functional similarities with several other compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| BHT (Butylated Hydroxytoluene) | C15H24O | A well-known synthetic antioxidant used in food preservation and cosmetics. |
| Tocopherols (Vitamin E) | C29H50O2 | Natural antioxidants found in many foods; protect cell membranes from oxidative damage. |
| Irganox 1076 | C30H50O4 | Another polymer stabilizer that offers thermal stability; less sterically hindered than pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). |
Uniqueness
Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) stands out due to its unique structure that combines multiple phenolic groups with a pentaerythritol backbone. This configuration enhances its efficacy as an antioxidant while minimizing volatility during high-temperature processing of polymers .
Purity
Physical Description
WHITE CRYSTALLINE POWDER.
White crystalline powder.
XLogP3
Exact Mass
Flash Point
566.6°F (open cup)
Vapor Density
Density
LogP
Appearance
Melting Point
230-257°F
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2691 of 2930 companies (only ~ 8.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Vapor Pressure
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid); PET; PA; PC; (E)PS
Plastics -> Antioxidants
General Manufacturing Information
All other chemical product and preparation manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Custom compounding of purchased resin
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Warehousing and distribution
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-[2,2-bis[[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-1,3-propanediyl] ester: ACTIVE








